4-Chromanone, 6,7-dimethyl-3-((4-methyl-1-piperazinyl)methyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4-Chromanone, 6,7-dimethyl-3-((4-methyl-1-piperazinyl)methyl)-, dihydrochloride involves several steps. The synthetic routes typically include the reaction of chromanone derivatives with piperazine derivatives under specific conditions. The reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
4-Chromanone, 6,7-dimethyl-3-((4-methyl-1-piperazinyl)methyl)-, dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted chromanone derivatives .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may be used in studies involving enzyme interactions and cellular processesIn industry, it can be used in the production of various chemical products and materials .
Wirkmechanismus
The mechanism of action of 4-Chromanone, 6,7-dimethyl-3-((4-methyl-1-piperazinyl)methyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
4-Chromanone, 6,7-dimethyl-3-((4-methyl-1-piperazinyl)methyl)-, dihydrochloride can be compared with other similar compounds, such as other chromanone derivatives and piperazine derivatives. These compounds may share similar chemical structures and properties but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific combination of chromanone and piperazine moieties, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
96402-30-1 |
---|---|
Molekularformel |
C17H26Cl2N2O2 |
Molekulargewicht |
361.3 g/mol |
IUPAC-Name |
6,7-dimethyl-3-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydrochromen-4-one;dihydrochloride |
InChI |
InChI=1S/C17H24N2O2.2ClH/c1-12-8-15-16(9-13(12)2)21-11-14(17(15)20)10-19-6-4-18(3)5-7-19;;/h8-9,14H,4-7,10-11H2,1-3H3;2*1H |
InChI-Schlüssel |
VRNZQSLXNUWYMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1C)OCC(C2=O)CN3CCN(CC3)C.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.